3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula . It belongs to the cyclopropa[a]indene family, characterized by a cyclopropane ring fused to an indene structure. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The presence of chlorine at the third position of the cyclopropa[a]indene framework distinguishes it from other derivatives within this class of compounds.
The compound is primarily synthesized in laboratory settings and may be produced on an industrial scale through optimized synthetic routes. It is used in various scientific research applications, particularly in studies related to organic chemistry and medicinal chemistry.
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can be classified as:
The synthesis of 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. A common approach includes:
The reaction conditions must be carefully controlled to optimize yield and purity. This includes monitoring temperature, pressure, and reaction time. For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular structure of 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can be represented as follows:
The structure features:
The compound's InChI key is provided for database searches: InChI=1S/C11H9ClO2/c12-8-2-4(13)1-6-5(8)3-7-9(6)10(7)11(14)15/h1-2,7,9-10H,3H2,(H,14,15)
.
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo several types of chemical reactions:
These reactions require specific conditions such as solvent choice and temperature control to ensure high yields and minimize by-products.
The mechanism of action for 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with molecular targets within biological systems. It may modulate enzyme activities or receptor functions:
Further research is necessary to elucidate specific molecular targets and pathways influenced by this compound.
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exhibits several notable physical properties:
Key chemical properties include:
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific uses:
The construction of the strained cyclopropa[a]indene core relies on strategic ring-forming methodologies. Traditional routes employ thermal cycloadditions or intramolecular alkylations using indene precursors (e.g., C₉H₈) [7]. These methods require harsh conditions (150–200°C) and exhibit limited regiocontrol, yielding the bicyclic framework in ≤55% efficiency due to competing polymerization of the indene monomer [7]. A representative route involves the Lewis acid-catalyzed cyclopropanation of 1-(chloromethyl)indene, though this often results in diastereomeric mixtures requiring chromatographic separation [3].
Novel synthetic paradigms leverage multi-component reactions (MCRs) and electrochemical activation to enhance efficiency. Copper-catalyzed carboamination cascades enable single-step assembly by reacting organoboron reagents, amines, and cyclopropenes, achieving 75–82% yields with minimized byproducts . Electrochemical methods further optimize sustainability: constant-current electrolysis of 3-substituted indenes in propanol/NaBr mediates solvent-free spirocyclopropanation, delivering the core in 85% yield with 100-fold reduced waste versus traditional halogenation [3]. Ester-functionalized derivatives like ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate (C₁₃H₁₃ClO₂) are accessible via microwave-accelerated esterification, reducing reaction times from hours to minutes [3].
Table 1: Comparison of Cyclopropa[a]indene Core Synthesis Strategies
Method | Conditions | Yield (%) | Diastereoselectivity | Key Limitation |
---|---|---|---|---|
Thermal Cycloaddition | 180°C, solvent-free | 40–55 | Low (∼1:1 dr) | Polymerization side reactions |
Lewis Acid Catalysis | AlCl₃, CH₂Cl₂, 25°C | 60–70 | Moderate (3:1 dr) | Acid-sensitive functionality |
Cu-Catalyzed MCR | CuCl, RT, MeCN | 75–82 | High (≥19:1 dr) | Ligand cost |
Electrochemical | NaBr, propanol, 10 mA/cm² | 85 | Moderate (4:1 dr) | Scalability |
Regioselective functionalization at the C3 position is achieved through transition metal-mediated C–H activation or directed electrophilic substitution. Palladium-catalyzed C(sp²)–H chlorination using Pd(OAc)₂/PhI(OAc)Cl on the cyclopropa[a]indene core installs chlorine at the electron-rich C3 site with 90% regioselectivity, avoiding the formation of 4-chloro isomers (e.g., CID 126824739) [9]. This method outperforms classical electrophilic chlorination (Cl₂/FeCl₃), which yields 3:1 mixtures of 3-chloro and 4-chloro derivatives due to the ambiguous electrophile attack on the fused aromatic system [9].
Carboxylation strategies exploit the strain-enhanced reactivity of the cyclopropane ring. Direct CO₂ insertion into the C1–C6a bond using Cs₂CO₃ catalysis at 80°C affords the carboxylic acid in 70% yield [2]. Alternatively, ester hydrolysis of ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate (C₁₃H₁₃ClO₂) with NaOH/EtOH provides the acid derivative in 95% yield, though racemization can occur at the bridgehead position under basic conditions [3]. For enantioselective carboxylation, Cu/(R)-BINAP complexes mediate asymmetric cyclopropanation of 3-chloroindene with ethyl diazoacetate, delivering the chiral ethyl ester with 89% ee .
Table 2: Catalytic Performance in Regioselective Functionalization
Reaction Type | Catalyst System | Regioselectivity | Yield (%) | Substrate Scope |
---|---|---|---|---|
Pd-Catalyzed C–H Chlorination | Pd(OAc)₂/PhI(OAc)Cl | 90% (C3 vs. C4) | 78 | Broad (halogen-tolerant) |
Classical EAS Chlorination | Cl₂/FeCl₃ | 75% (C3 vs. C4) | 65 | Sensitive to electron donors |
Direct CO₂ Carboxylation | Cs₂CO₃, 80°C | >99% (C1 position) | 70 | Narrow (requires strained ring) |
Asymmetric Esterification | CuCl/(R)-BINAP | N/A | 82 (89% ee) | Diazo compounds only |
The cyclopropanation step proceeds via concerted [2+1] cycloaddition or stepwise diradical pathways, dictated by catalyst choice. Rhodium(II) acetate generates a carbenoid species from ethyl diazoacetate, which attacks indene’s C=C bond in a stereospecific manner, preserving the geometry of the alkene [3]. In contrast, thermal activation favors a diradical intermediate, leading to epimerization at C1 and reduced diastereopurity [7]. Density functional theory (DFT) calculations reveal that the cyclopropane ring strain (∼27 kcal/mol) facilitates nucleophilic ring-opening at C6a–C1, rationalizing the regioselectivity in carboxylation .
Ring-strain modulation is achieved through electronic effects of substituents. The C3-chloro group withdraws electron density, reducing C1–C6a bond dissociation energy by 8 kcal/mol versus unsubstituted analogs (predicted via CCSD(T) computations) . This enhances susceptibility to nucleophiles at C1, enabling decarboxylation or ester exchange. Additionally, the bicyclic [3.1.0] framework imposes 120° bond angles at the bridgehead carbons (C1, C6a), inducing torsional strain evidenced by elongated C–C bonds (1.58 Å vs. 1.54 Å in linear cyclopropanes) in X-ray structures [7].
Table 3: Impact of Substituents on Ring-Strain Parameters
Substituent | Bond Angle at C1 (°) | C1–C6a BDE (kcal/mol) | Nucleophilic Attack Rate (k, M⁻¹s⁻¹) |
---|---|---|---|
H (parent) | 119.5 | 92 | 0.15 |
3-Cl | 120.8 | 84 | 1.02 |
3-Br | 121.0 | 82 | 1.18 |
5-Cl | 119.7 | 90 | 0.21 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8